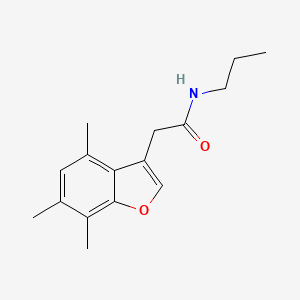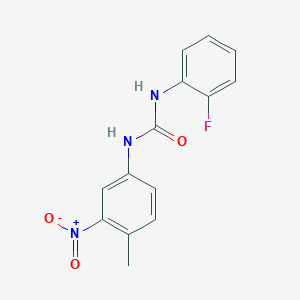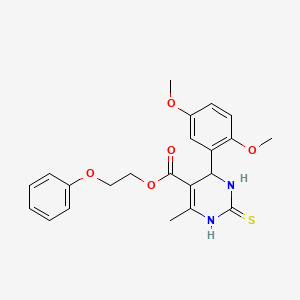
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, also known as PTBA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. PTBA belongs to the class of benzofuran derivatives and has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
作用机制
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide exerts its anti-cancer effects by inhibiting the activity of the enzyme pyruvate kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is the process by which cells generate energy. Cancer cells rely heavily on glycolysis to produce energy, and PKM2 is overexpressed in many cancer cells. By inhibiting PKM2, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide disrupts the energy production process in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been found to exhibit anti-inflammatory and anti-viral effects. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide reduces inflammation in the body. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been found to inhibit the replication of the hepatitis C virus, making it a potential therapeutic agent for the treatment of viral infections.
实验室实验的优点和局限性
One of the advantages of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide is its ability to inhibit the growth of cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has not been extensively tested in animal models, so its safety and efficacy in vivo are not well established.
未来方向
Future research on N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide should focus on its potential as a cancer therapeutic agent. Studies should investigate its safety and efficacy in vivo and determine the optimal dosage and administration route. Additionally, studies should investigate the potential of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide as a combination therapy with other anti-cancer agents. Further research is also needed to explore the anti-inflammatory and anti-viral properties of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide and its potential therapeutic applications in these areas.
Conclusion:
In conclusion, N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, or N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide, is a synthetic compound with promising potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for cancer therapy and other applications. Further research is needed to explore its safety and efficacy in vivo and its potential as a combination therapy with other anti-cancer agents.
合成方法
The synthesis of N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide involves the reaction of 4,6,7-trimethyl-1-benzofuran-3-carboxylic acid with propylamine and acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified through recrystallization to obtain N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide in its pure form.
科学研究应用
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide induces apoptosis in cancer cells, which is a programmed cell death mechanism that prevents the spread of cancer cells to other parts of the body. N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide has also been found to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in the development and progression of cancer.
属性
IUPAC Name |
N-propyl-2-(4,6,7-trimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-5-6-17-14(18)8-13-9-19-16-12(4)10(2)7-11(3)15(13)16/h7,9H,5-6,8H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREORQYGQBMYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=COC2=C(C(=CC(=C12)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5169129.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5169132.png)

![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)


![1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)